molecular formula C32H20Br4N2 B1384057 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene CAS No. 222166-46-3

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

Cat. No. B1384057
M. Wt: 752.1 g/mol
InChI Key: ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
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Description

“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a chemical compound with the molecular formula C32H20Br4N2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” involves several steps. The process typically starts with 3,6-dibromo-carbazole and involves various reagents and conditions . The yield of the final product can vary depending on the specific conditions used .


Molecular Structure Analysis

The molecular structure of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is characterized by two carbazole units linked by a benzene ring . The carbazole units are substituted with bromine atoms at the 3 and 6 positions . The compound has a non-planar structure due to steric repulsion of hydrogen atoms .


Physical And Chemical Properties Analysis

“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a solid at room temperature . It has a molecular weight of 752.1 g/mol . The compound is soluble in tetrahydrofuran . Its exact melting point is 319 °C .

Scientific Research Applications

Application in OLED Technologies

  • Specific Scientific Field : Organic Electronics, specifically Organic Light-Emitting Diodes (OLEDs) .
  • Summary of the Application : Biscarbazole derivatives, such as “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene”, have been synthesized for use in OLED technologies and related areas . These compounds are especially suited to implementation in OLED technologies because of the electron donation of nitrogen on the carbazole ring .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
  • Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .

Application in Organic Photovoltaic Devices

  • Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
  • Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
  • Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .

Application in Biochemical Activities Studies

  • Specific Scientific Field : Biochemistry .
  • Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
  • Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .

Application in Organic Photovoltaic Devices

  • Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
  • Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
  • Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .

Application in Biochemical Activities Studies

  • Specific Scientific Field : Biochemistry .
  • Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
  • Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .

properties

IUPAC Name

3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
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1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
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1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
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Reactant of Route 5
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Reactant of Route 6
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

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